molecular formula C10H8ClF3N2O2 B2970218 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2197602-01-8

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one

Cat. No. B2970218
CAS RN: 2197602-01-8
M. Wt: 280.63
InChI Key: BYSKZODVNKDPSE-UHFFFAOYSA-N
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Description

“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring . The exact structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Innovations in the synthesis of related pyridine and pyrrolidine derivatives highlight the utility of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one in creating complex organic molecules. Methods like microwave-assisted fluorination and electrocatalytic radical cyclization demonstrate the compound's versatility in organic synthesis (Troegel & Lindel, 2012); (Ye et al., 2018).
  • Chemical Stability and Reactivity : The creation of stable radical species from porphyrin derivatives showcases the potential for compounds with similar structures to this compound to participate in unique chemical reactions, offering insights into radical chemistry and potential applications in catalysis and material science (Shimizu et al., 2015).

Molecular Structure and Properties

  • Crystal Structure Analysis : Studies on related compounds, such as fluazinam and triclopyr, reveal intricate details about molecular interactions and structural properties. These insights can be instrumental in understanding the behavior of this compound in various environments, contributing to the development of new materials or drugs (Jeon et al., 2013); (Cho et al., 2014).

Applications in Material Science

  • Conducting Polymers : The study on conducting polymers derived from pyrrolidin-2-one derivatives indicates potential applications in electronics and material science. These findings suggest that derivatives of this compound could be used to develop new conducting materials with low oxidation potentials (Sotzing et al., 1996).

Molecular Target Identification

  • Target Discovery in Cancer Therapy : Research on similar compounds has led to the discovery of novel apoptosis inducers and potential anticancer agents, highlighting the potential of this compound derivatives in therapeutic applications. The identification of molecular targets such as TIP47 provides a basis for further drug development efforts (Zhang et al., 2005).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-6-3-5(10(12,13)14)4-16-9(6)18-7-1-2-15-8(7)17/h3-4,7H,1-2H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSKZODVNKDPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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